REACTION_CXSMILES
|
[C:1]([CH:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=O)[CH2:2][CH3:3].P(Cl)(Cl)([Cl:18])=O.C(N(CCCC)CCCC)CCC>>[CH2:9]([O:8][C:6](=[O:7])[C:5](=[C:1]([Cl:18])[CH2:2][CH3:3])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH3:10]
|
Name
|
|
Quantity
|
5.93 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
then stirred at ambient temperature for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
ADDITION
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Details
|
the residue added cautiously to aqueous hydrochloric acid (1M, 80 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with aqueous hydrochloric acid (1M), water, aqueous sodium hydroxide (1M)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)=C(CC)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |